1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166207
InChI: InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one

CAS No.:

Cat. No.: VC16166207

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2
Standard InChI Key IPPHIZDKNVGDJX-UHFFFAOYSA-N
Canonical SMILES C1C=CC(=O)N1C(CO)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one (IUPAC name: 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one) possesses the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The compound’s structure combines a 1,5-dihydropyrrol-2-one core with a 2-hydroxy-1-phenylethyl substituent at the nitrogen position, creating distinct stereoelectronic features that influence its reactivity and biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
InChI KeyIPPHIZDKNVGDJX-UHFFFAOYSA-N
Canonical SMILESC1C=CC(=O)N1C(CO)C2=CC=CC=C2
Enantiomeric Form (R)CAS 158271-95-5

The (R)-enantiomer exhibits specific three-dimensional interactions with biological targets, as evidenced by its distinct CAS registry number (158271-95-5) and differential binding affinities compared to racemic mixtures .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrrolones reveal a planar pyrrolone ring with slight puckering induced by N-substituents . The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation in solid and solution states. Nuclear magnetic resonance (NMR) spectra show characteristic signals at:

  • δ 4.2–4.5 ppm (m, -CH₂-OH)

  • δ 6.8–7.4 ppm (m, aromatic protons)

  • δ 2.8–3.2 ppm (m, pyrrolone ring protons) .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically begins with mucochloric acid (3,4-dichloro-2(5H)-furanone), a commercially available derivative of furfural, which undergoes Friedel-Crafts arylation with benzene derivatives under Lewis acid catalysis (AlCl₃ or BF₃·THF) . Subsequent aminolysis with 2-hydroxy-1-phenylethylamine yields the target compound through ring-opening and re-cyclization mechanisms.

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Arylation of mucochloric acidBenzene, AlCl₃, 0–25°C85%
2Aminolysis2-Hydroxy-1-phenylethylamine, diethyl ether, 0°C → RT78%
3PurificationSilica gel chromatography (80% ether/20% petrol ether)95%

Scale-up processes replace AlCl₃ with BF₃·THF to mitigate exothermic risks, achieving kilogram-scale production with consistent purity (>98% by HPLC) .

Enantioselective Synthesis

The (R)-enantiomer is obtained via resolution of racemic mixtures using chiral chromatography or asymmetric catalysis. Enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >99% when employing vinyl acetate as the acyl donor .

Biological Activity and Mechanism

Cholecystokinin Receptor Antagonism

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one demonstrates nanomolar affinity for CCK2 receptors (IC₅₀ = 12.3 nM) with >100-fold selectivity over CCK1 subtypes . This antagonism disrupts gastrin-mediated signaling pathways, potentially offering therapeutic benefits in gastrointestinal disorders and inflammation-mediated pain.

Analgesic and Anti-Inflammatory Effects

In rodent models of inflammatory pain (carrageenan-induced paw edema), the compound reduces edema volume by 62% at 10 mg/kg (p.o.) and prolongs tail-flick latency by 3.2-fold compared to controls . Mechanistic studies attribute these effects to:

  • Suppression of cyclooxygenase-2 (COX-2) expression

  • Inhibition of nuclear factor-κB (NF-κB) translocation

  • Modulation of transient receptor potential vanilloid 1 (TRPV1) channels .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrolone Derivatives

CompoundCCK2 IC₅₀ (nM)Analgesic ED₅₀ (mg/kg)Solubility (mg/mL)
1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one12.38.70.45
PNB-001 (4-Chloro derivative)9.85.20.32
1-Benzyl-1,5-dihydropyrrol-2-one210.4>501.12

The chloro-substituted analog PNB-001 shows enhanced potency but reduced aqueous solubility, highlighting the trade-off between lipophilicity and pharmacokinetic properties .

Industrial and Research Applications

Drug Development

As a CCK2-selective lead compound, this pyrrolone derivative serves as:

  • A template for designing gastroprotective agents

  • A chemical probe for studying neuroendocrine signaling pathways

  • A candidate for combination therapies with NSAIDs .

Material Science

The compound’s rigid bicyclic structure facilitates its use as:

  • A chiral building block for liquid crystalline polymers

  • A ligand in asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenations) .

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